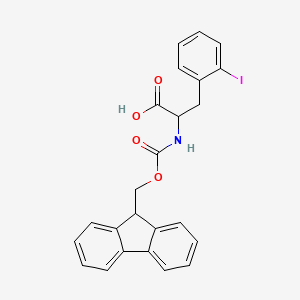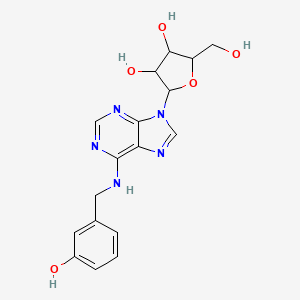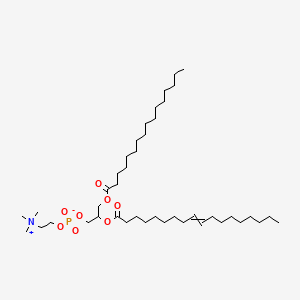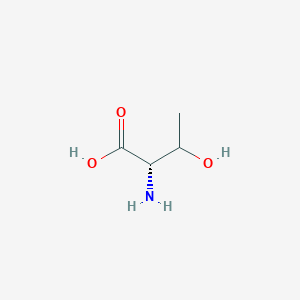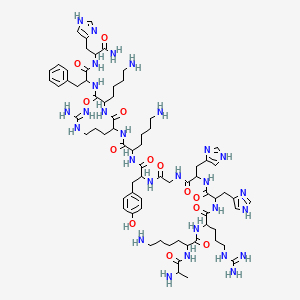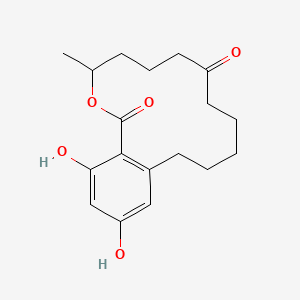![molecular formula C26H43N3O9 B13399079 [2-Azido-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate](/img/structure/B13399079.png)
[2-Azido-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Azido-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate is an organic compound that contains an azide functional group. Azides are known for their interesting reactivity and are often used in various chemical reactions, including click chemistry and Staudinger ligation
Preparation Methods
One common method is the azidation of alcohols using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as copper(II) triflate . Another approach involves the use of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) to transfer the azide group to alcohols under mild conditions . Industrial production methods may involve continuous-flow processes to ensure high yields and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: Azides can be reduced to amines using reagents such as hydrogen gas or triphenylphosphine.
Substitution: The azide group can participate in nucleophilic substitution reactions, where it replaces other functional groups such as halides.
Scientific Research Applications
[2-Azido-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate has several applications in scientific research:
Mechanism of Action
The azide group in [2-Azido-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate exerts its effects through various chemical reactions. In click chemistry, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles . This reaction is highly selective and efficient, making it a valuable tool in chemical biology and materials science. The azide group can also undergo reduction to form amines, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other organic azides such as phenyl azide and benzyl azide. Compared to these compounds, [2-Azido-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate is unique due to its specific structure and the presence of multiple azide groups, which enhance its reactivity and versatility in chemical reactions . Other similar compounds include azido sugars and azido nucleotides, which are used in various biochemical applications .
Properties
Molecular Formula |
C26H43N3O9 |
|---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
[2-azido-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C26H43N3O9/c1-23(2,3)19(30)34-13-14(28-29-27)15-16(36-20(31)24(4,5)6)17(37-21(32)25(7,8)9)18(35-15)38-22(33)26(10,11)12/h14-18H,13H2,1-12H3 |
InChI Key |
JLKYKJIAGQRDOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride](/img/structure/B13399006.png)
![N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid](/img/structure/B13399012.png)
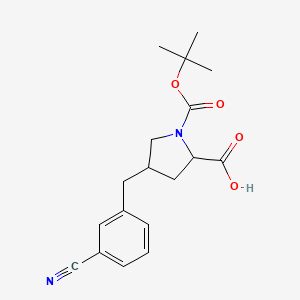
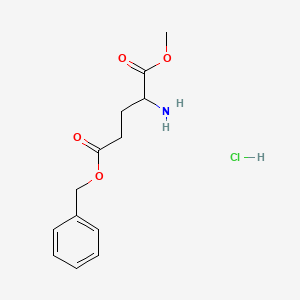
![2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one](/img/structure/B13399035.png)
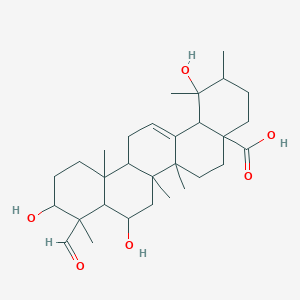
![N-Fmoc-S-[(acetylamino)methyl]-L-cysteine](/img/structure/B13399045.png)
